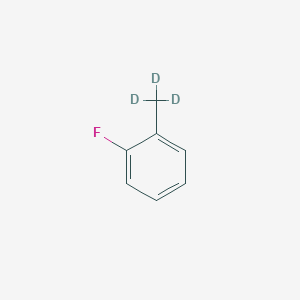
Toluene-a,a,a-d3,o-fluoro-(8ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-a,a,a-d3,o-fluoro-(8CI), also known as 2-Fluorotoluene-α,α,α-D3, is a deuterated derivative of fluorotoluene. It is a compound where three hydrogen atoms in the methyl group of toluene are replaced by deuterium atoms, and a fluorine atom is substituted at the ortho position of the benzene ring. This compound is often used in scientific research due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-a,a,a-d3,o-fluoro-(8CI) typically involves the deuteration of toluene followed by fluorination. One common method is:
Deuteration: Toluene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms in the methyl group with deuterium.
Fluorination: The deuterated toluene is then subjected to electrophilic aromatic substitution using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position.
Industrial Production Methods
Industrial production of Toluene-a,a,a-d3,o-fluoro-(8CI) follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Using high-pressure deuterium gas and a robust catalyst system to ensure complete deuteration.
Controlled Fluorination: Employing advanced fluorination techniques to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Toluene-a,a,a-d3,o-fluoro-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the fluorine atom to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Conversion to 2-methylcyclohexane derivatives.
Substitution: Formation of various substituted toluene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Toluene-a,a,a-d3,o-fluoro-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Toluene-a,a,a-d3,o-fluoro-(8CI) involves its interaction with molecular targets through its fluorine and deuterium atoms. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the deuterium atoms provide stability and resistance to metabolic degradation. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorotoluene: The non-deuterated version of the compound.
Toluene-d8: A fully deuterated version of toluene without fluorine substitution.
Fluorobenzene: A simpler fluorinated aromatic compound without the methyl group.
Uniqueness
Toluene-a,a,a-d3,o-fluoro-(8CI) is unique due to its combination of deuterium and fluorine atoms, which provides distinct properties such as enhanced stability, specific reactivity, and usefulness in isotopic labeling studies. This makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C7H7F |
|---|---|
Molekulargewicht |
113.15 g/mol |
IUPAC-Name |
1-fluoro-2-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3 |
InChI-Schlüssel |
MMZYCBHLNZVROM-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1F |
Kanonische SMILES |
CC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


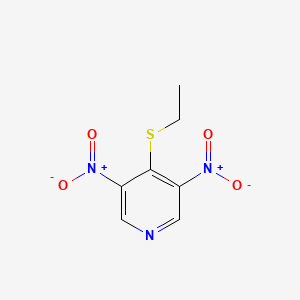
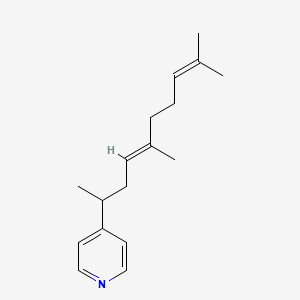
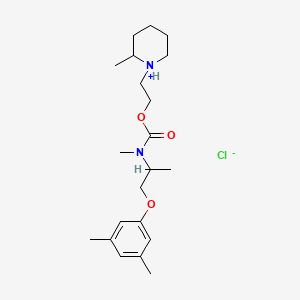
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)

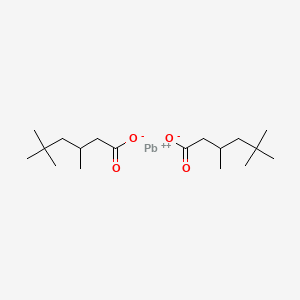
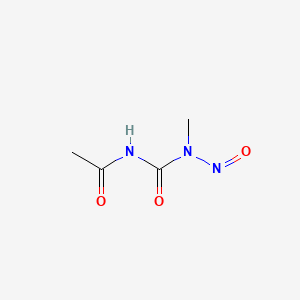
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
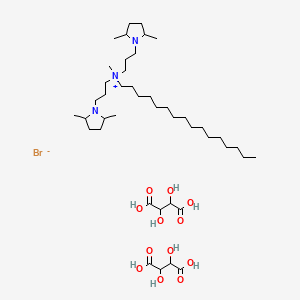
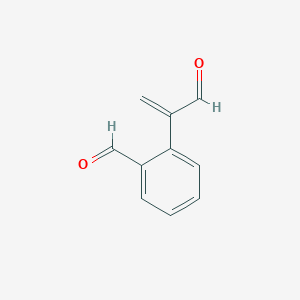
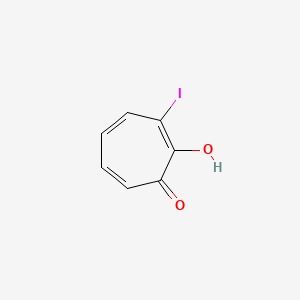
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
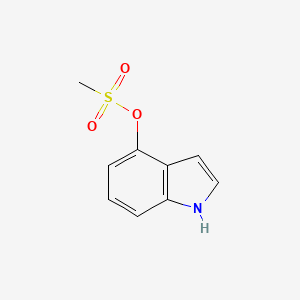
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
